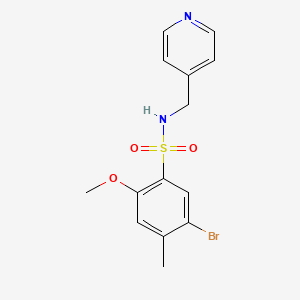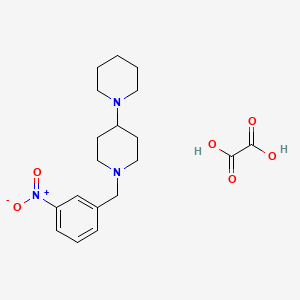![molecular formula C17H10F3NOS2 B5121193 3-phenyl-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5121193.png)
3-phenyl-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TFMTT and has a molecular formula of C19H12F3NO2S2.
Mechanism of Action
The mechanism of action of TFMTT is not fully understood. However, it has been proposed that TFMTT exerts its anticancer activity by inducing apoptosis in cancer cells. TFMTT has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
TFMTT has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TFMTT inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. TFMTT has also been shown to induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFMTT is its potential as an anticancer agent. TFMTT has been shown to be effective against various cancer cell lines, making it a promising candidate for further development as an anticancer drug. However, one of the limitations of TFMTT is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for research on TFMTT. One area of research is the development of more efficient synthesis methods for TFMTT, which could potentially increase its availability for further research. Another area of research is the development of more effective formulations of TFMTT for use as an anticancer drug. Additionally, further research is needed to fully understand the mechanism of action of TFMTT and its potential applications in other fields, such as material science and catalysis.
Synthesis Methods
The synthesis of TFMTT involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-aminothiophenol in the presence of acetic acid. The resulting product is then subjected to cyclization with the addition of carbon disulfide and potassium hydroxide. The final product is obtained by treating the intermediate compound with acetic anhydride.
Scientific Research Applications
TFMTT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, TFMTT has been identified as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, TFMTT has been used as a precursor for the synthesis of various organic materials, including conducting polymers. In catalysis, TFMTT has been shown to be an effective catalyst for various chemical reactions.
properties
IUPAC Name |
(5E)-3-phenyl-2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NOS2/c18-17(19,20)12-6-4-5-11(9-12)10-14-15(22)21(16(23)24-14)13-7-2-1-3-8-13/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBBUWQHCKZBKL-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)C(F)(F)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-phenyl-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chloro-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5121122.png)
![ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5121123.png)



![2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5121139.png)
![4-butoxy-N-{2-(4-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}benzamide](/img/structure/B5121166.png)

![benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5121179.png)
![4-(3-cyclohexen-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5121184.png)
![2-amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B5121207.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5121211.png)
![N,N-dimethyl-N'-[2-(3-methylphenoxy)ethyl]dicarbonotrithioic diamide](/img/structure/B5121213.png)
![N-methyl-2-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5121215.png)